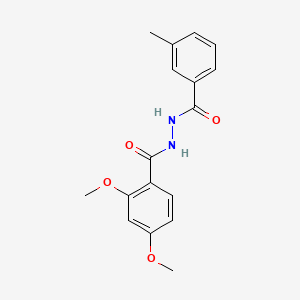![molecular formula C18H23NO B5872443 N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine](/img/structure/B5872443.png)
N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group, two methyl groups, and a phenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine typically involves the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with N-methyl-1-phenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the nitrogen atom, converting the amine to an amide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of 4-methoxy-2,3-dimethylbenzaldehyde or 4-methoxy-2,3-dimethylbenzoic acid.
Reduction: Formation of N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylacetamide.
Substitution: Formation of 4-nitro-2,3-dimethylphenylmethyl-N-methyl-1-phenylmethanamine or 4-bromo-2,3-dimethylphenylmethyl-N-methyl-1-phenylmethanamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of amines on cellular processes. It may also be used as a ligand in receptor binding studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the aromatic ring can enhance its binding affinity to these targets. The compound may exert its effects by modulating the activity of neurotransmitter receptors or inhibiting specific enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Comparison: N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine is unique due to its specific structural features, such as the presence of both methoxy and methyl groups on the aromatic ring. This structural uniqueness can result in different biological activities and applications compared to similar compounds like cetylpyridinium chloride and domiphen bromide .
Eigenschaften
IUPAC Name |
N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14-15(2)18(20-4)11-10-17(14)13-19(3)12-16-8-6-5-7-9-16/h5-11H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXMHMKUMLIROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
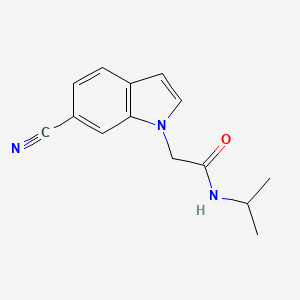
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
![4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)
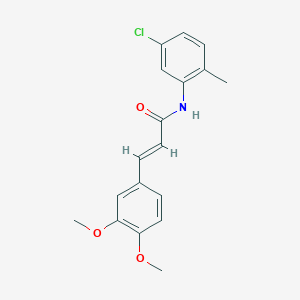
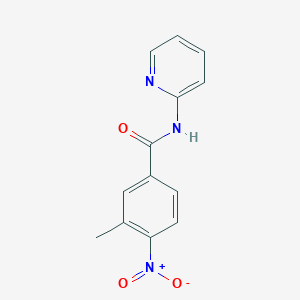
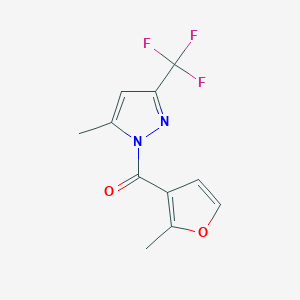
![ethyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5872405.png)

![Benzofuro[2,3-b]quinoxaline](/img/structure/B5872420.png)
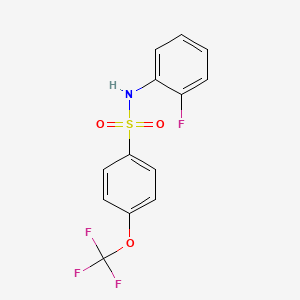
![(3-bromophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5872439.png)
![N-methyl-N-[4-({[(4-methylbenzyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5872450.png)
![3,4-difluoro-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B5872461.png)
